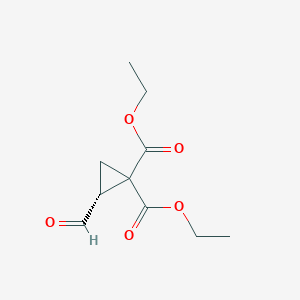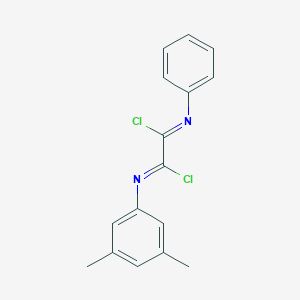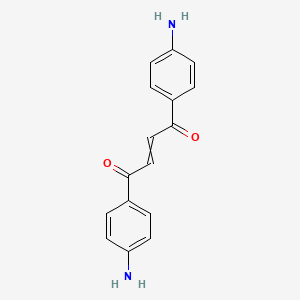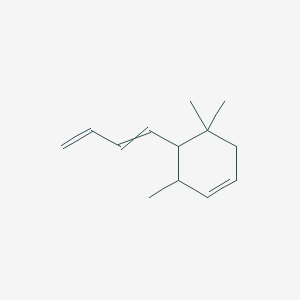
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is an organic compound with the molecular formula C13H20. It is a derivative of cyclohexene, characterized by the presence of a butadienyl group and three methyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- typically involves the reaction of cyclohexene with 1,3-butadiene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the addition of the butadienyl group to the cyclohexene ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation
Catalysts: Palladium, nickel
Major Products Formed
The major products formed from these reactions include epoxides, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- include:
Cyclohexene: A simpler derivative with a similar cycloalkene structure.
1,3-Butadiene: A diene that can undergo similar addition reactions.
Trimethylcyclohexene: A compound with similar methyl substitutions on the cyclohexene ring.
Uniqueness
Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- is unique due to its specific combination of a butadienyl group and three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
849462-45-9 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
4-buta-1,3-dienyl-3,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3 |
Clave InChI |
PGQWCXGMUUWKJO-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC(C1C=CC=C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

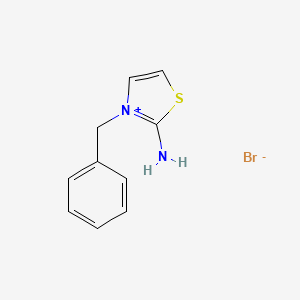

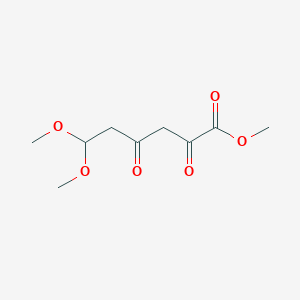
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
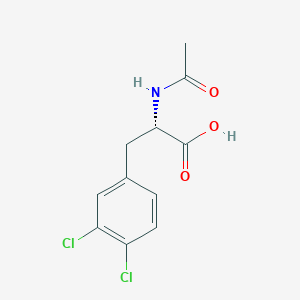
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
